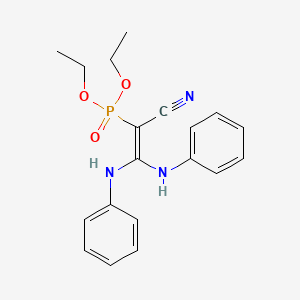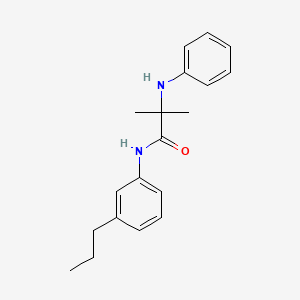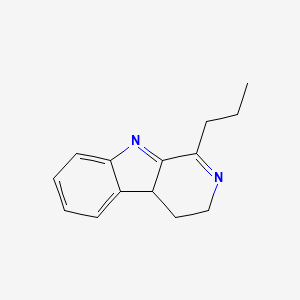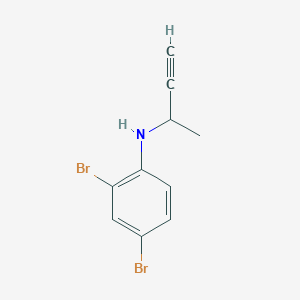
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two hydroxyl groups attached to a decanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and decanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid.
Reaction Steps: The 4-chloroaniline is reacted with decanediamide in the presence of the catalyst to form the desired compound. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~10~-Bis(4-methylphenyl)-N~1~,N~10~-dihydroxydecanediamide
- N~1~,N~10~-Bis(4-fluorophenyl)-N~1~,N~10~-dihydroxydecanediamide
Uniqueness
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is unique due to the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
89959-46-6 |
|---|---|
Molekularformel |
C22H26Cl2N2O4 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
N,N'-bis(4-chlorophenyl)-N,N'-dihydroxydecanediamide |
InChI |
InChI=1S/C22H26Cl2N2O4/c23-17-9-13-19(14-10-17)25(29)21(27)7-5-3-1-2-4-6-8-22(28)26(30)20-15-11-18(24)12-16-20/h9-16,29-30H,1-8H2 |
InChI-Schlüssel |
GIDVFUBMUUYXQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C(=O)CCCCCCCCC(=O)N(C2=CC=C(C=C2)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)

![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


